

Application Note: Quantification of Ritonavir in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Ritonavir-13C,d3	
Cat. No.:	B12417070	Get Quote

AN-RTV-001

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the management of human immunodeficiency virus (HIV) infections.[1][2] It is frequently prescribed as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies of Ritonavir are crucial for optimizing therapeutic efficacy, minimizing toxicity, and managing drug-drug interactions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices because of its high sensitivity, specificity, and reproducibility.[1]

This application note details a robust and validated LC-MS/MS method for the sensitive and accurate quantification of Ritonavir in human plasma, utilizing its stable isotope-labeled analog, **Ritonavir-13C,d3**, as the internal standard (IS). The protocol employs a straightforward protein precipitation technique for sample preparation.

Experimental Protocol Materials and Reagents

- Ritonavir reference standard
- Ritonavir-13C,d3 internal standard (IS)



- HPLC-grade Methanol[1]
- HPLC-grade Acetonitrile[1][3]
- Formic Acid[3][4]
- Ammonium Acetate[5]
- · Reagent-grade water
- Blank human plasma[1]

Instrumentation

- A UHPLC or HPLC system capable of delivering reproducible gradients.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Standards and Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and **Ritonavir-13C,d3** in methanol to prepare individual stock solutions.[3][5] Store at 2-8°C.
- Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture.[3]
- Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the
 appropriate working solutions to create a calibration curve and QC samples at low, medium,
 and high concentrations.[3][4] A typical calibration range is 2.0 to 5000 ng/mL.[3]

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[1][3]

- To 100 μL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
- Add 200 μL of ice-cold acetonitrile containing the IS.[3]



- Vortex the mixture for 2 minutes to precipitate plasma proteins.[3]
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[3]
- Transfer the clear supernatant to a new vial or 96-well plate.
- Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 100 μL of supernatant + 100 μL of mobile phase A) to reduce solvent strength.[3][4]
- Inject a small volume (e.g., 5 μL) into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 μm)[3]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.3 mL/min[3]
Gradient	Isocratic or gradient elution may be used. An example is 52:48 (A:B).[3]
Column Temp.	35°C[3]

| Injection Volume | 5 μL[3] |

Table 2: Mass Spectrometry Conditions



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[6]
Scan Type	Multiple Reaction Monitoring (MRM)[3]
Ritonavir Transition	m/z 721.3 → 296.1[3][6][7]
Ritonavir-13C,d3 IS Transition	To be optimized, expected m/z > 721.3
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	20 psi

| Capillary Voltage | 4000 V |

Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument used.

Method Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance.[3]

Table 3: Summary of Method Validation Parameters

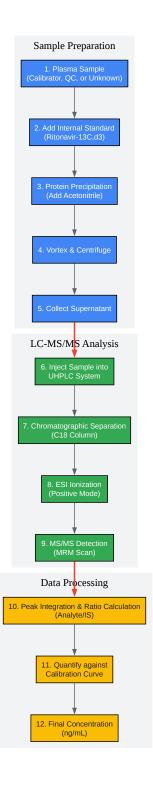
Parameter	Result
Linearity Range	2.0 - 5000 ng/mL[3]
Correlation Coefficient (r²)	≥ 0.99[1]
Intra-day Precision (%CV)	< 15%[4][8]
Inter-day Precision (%CV)	< 15%[4][8]
Accuracy (% Bias)	Within ±15% of nominal values (±20% at LLOQ) [4]
Extraction Recovery	85.7% – 106%[3]



| Matrix Effect | Minimal and compensated by the internal standard[4] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.





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